![molecular formula C15H14BrNO2 B2596758 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 196082-27-6](/img/structure/B2596758.png)
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol . This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone . Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with 2-bromo-3-methylaniline in ethanol . The reaction mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated and purified using standard techniques such as recrystallization
Análisis De Reacciones Químicas
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified Schiff bases or other aromatic compounds .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry and biology. In chemistry, it is used as a ligand in coordination chemistry to form metal complexes In biology, Schiff bases like 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol are studied for their antimicrobial and anticancer properties . They are also used in the development of new pharmaceuticals and therapeutic agents .
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol involves its ability to form stable complexes with metal ions . These metal complexes can interact with biological molecules, such as proteins and DNA, leading to various biological effects . The specific molecular targets and pathways involved depend on the metal ion and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol include other Schiff bases formed from aromatic aldehydes and amines . These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities . Some examples of similar compounds include 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol and 4-bromo-3-methoxyphenol .
Propiedades
IUPAC Name |
2-[(4-bromo-3-methylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-8-12(6-7-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWGVAHBJCVNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=C(C(=CC=C2)OC)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
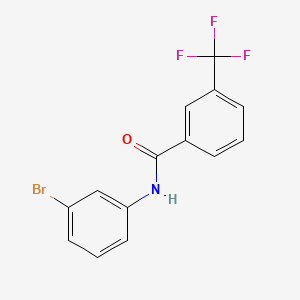
![2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2596677.png)
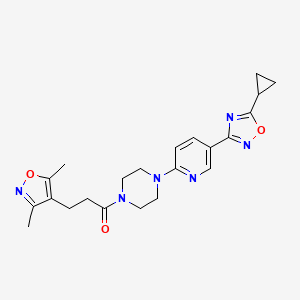
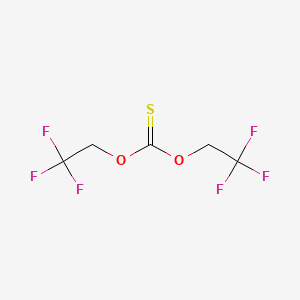
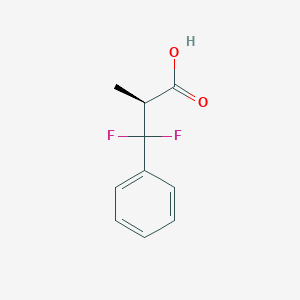
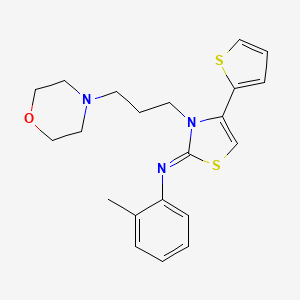
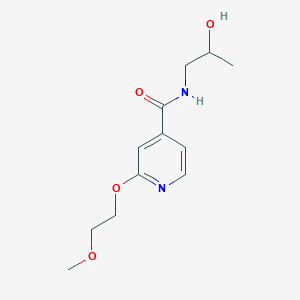
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2596685.png)
![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2596689.png)
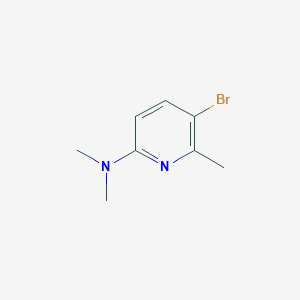

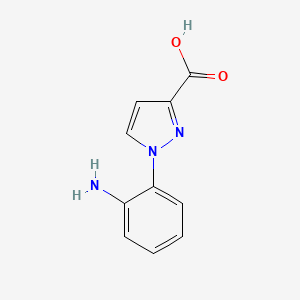

![(E)-2,5-dichloro-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carbohydrazide](/img/structure/B2596697.png)
